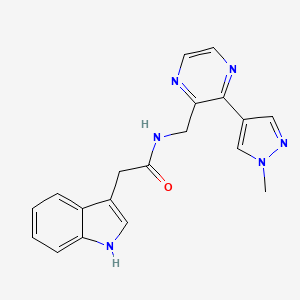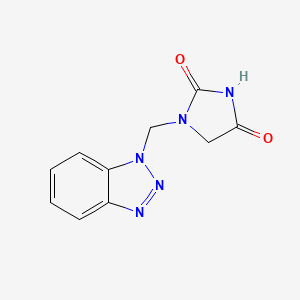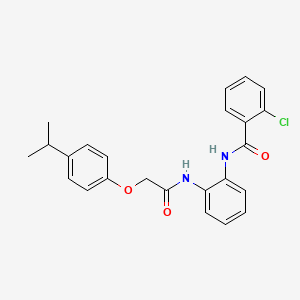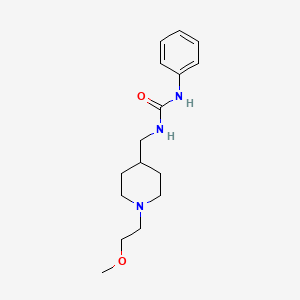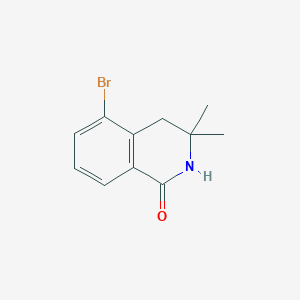
methyl 4-(3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamido)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrazole derivatives is a topic of interest in several papers. For instance, the synthesis of indenopyrazoles was achieved through a two-step process from indanones and phenyl isothiocyanates, leading to compounds with antiproliferative activity . Another study describes the synthesis of a pyrazole derivative through a 3+2 annulation method, starting from ethyl acetoacetate and benzaldehyde via the Knoevenagel approach . Additionally, the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates was reported as a scaffold for highly functionalized isoxazoles .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives has been characterized using various spectroscopic techniques and theoretical calculations. For example, the molecular structure of 4-benzoyl-3-ethylcarboxylate 1-(4-methoxyphenyl)-5-phenyl-1H-pyrazole was studied using IR-NMR spectroscopy and single-crystal X-ray diffraction, complemented by theoretical calculations . Similarly, the structure of a novel pyrazole derivative was confirmed by single-crystal X-ray diffraction, and its molecular geometry and electronic structures were optimized using ab-initio methods .
Chemical Reactions Analysis
The chemical reactivity of pyrazole derivatives is explored in several papers. The Diels–Alder reaction was used to synthesize trifluoromethyl-containing derivatives of 3-aminobenzoic acid . Another study reported the synthesis of a pyrazole derivative by reacting 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonyl chloride with ammonium thiocyanate and ethyl 3-aminobut-2-enoate . The electrochemical behavior of 1H-3-methyl-4-ethoxycarbonyl-5-(benzylidenehydrazino)pyrazoles was also investigated to understand the influence of various substituents on the anodic oxidation mechanism .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as their vibrational frequencies, molecular electrostatic potential, and thermodynamic properties, were investigated through experimental and theoretical studies . The antioxidant properties of a pyrazole derivative were evaluated in vitro, and its structure-activity relationship was analyzed . Additionally, the hydrogen-bonded supramolecular structures of substituted 4-pyrazolylbenzoates were examined to understand their dimensional properties .
Applications De Recherche Scientifique
Occurrence and Environmental Fate of Parabens
Parabens, chemically related to benzoates, are widely used as preservatives in cosmetics, pharmaceuticals, and food products. Their ubiquity in consumer products leads to environmental exposure, primarily in aquatic environments, where they have been detected in surface waters and sediments. Studies indicate that while parabens can be biodegraded, their continuous introduction into the environment and potential formation of halogenated by-products through reaction with free chlorine raises concerns about their persistence and toxicity, necessitating further research on their environmental fate and impact (Haman et al., 2015).
Carcinogen Metabolites in Human Urine
Research on human urinary carcinogen metabolites, including those from tobacco, provides valuable insights into cancer studies. Analyzing metabolites like trans,trans-muconic acid and S-phenylmercapturic acid aids in understanding exposure to carcinogens and their metabolic processing in the human body. Such studies underscore the significance of biomarkers in evaluating exposure to potential carcinogens and contribute to cancer prevention and treatment strategies (Hecht, 2002).
Health Aspects of Methyl Paraben
Methyl paraben, a common preservative, has been extensively reviewed for its safety profile. Despite its widespread use, concerns over its potential as an endocrine disruptor and allergenic properties have prompted detailed evaluations. Research demonstrates that methyl paraben is rapidly metabolized and excreted, exhibiting low acute toxicity and no significant evidence of carcinogenicity, mutagenicity, or teratogenicity. Nonetheless, instances of contact dermatitis highlight the need for continued assessment of parabens' health impacts (Soni et al., 2002).
Anticancer Applications of Knoevenagel Condensation Products
The Knoevenagel condensation reaction facilitates the synthesis of biologically active molecules, including those with anticancer properties. This reaction has been instrumental in developing new drugs targeting various cancer pathways, demonstrating the critical role of synthetic chemistry in advancing cancer therapy. Through the manipulation of pharmacophoric groups, researchers can create novel compounds with potent anticancer activities, underscoring the importance of chemical synthesis in drug discovery (Tokala et al., 2022).
Mécanisme D'action
Target of Action
Methyl 4-(3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamido)benzoate, a pyrazole-bearing compound, has been found to exhibit potent antileishmanial and antimalarial activities . The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria, respectively, which are communicable diseases affecting more than 500 million people worldwide .
Biochemical Pathways
The compound’s mode of action likely involves the disruption of key biochemical pathways within the target organisms. For instance, it may interfere with the synthesis of essential proteins or nucleic acids, thereby inhibiting the growth and proliferation of the organisms
Pharmacokinetics
The compound’s effectiveness against leishmania aethiopica and plasmodium berghei suggests that it has good bioavailability .
Result of Action
The compound has been found to exhibit superior antipromastigote activity, being 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively . Furthermore, it has shown significant inhibition effects against Plasmodium berghei, with suppression rates of 70.2% and 90.4% .
Propriétés
IUPAC Name |
methyl 4-[(3-ethoxy-1-ethylpyrazole-4-carbonyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4/c1-4-19-10-13(15(18-19)23-5-2)14(20)17-12-8-6-11(7-9-12)16(21)22-3/h6-10H,4-5H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBAPKQARJBIXSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)OCC)C(=O)NC2=CC=C(C=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


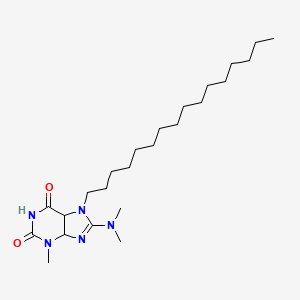
![6-[[5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2508704.png)
![[3-(4-methylpiperazine-1-carbonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl]methanamine trihydrochloride](/img/structure/B2508705.png)
![N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2508706.png)
![3-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-2-benzofuran-1(3H)-one](/img/structure/B2508707.png)

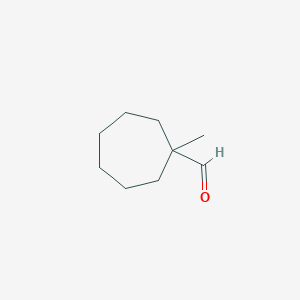
![6-Chloro-[1,3]oxazolo[4,5-b]pyridine-2-thiol](/img/structure/B2508714.png)
